2-(Trifluoromethylthio)pyridin-4-amine, also known as 4-amino-2-(trifluoromethyl)pyridine, is a heterocyclic compound characterized by the presence of a trifluoromethylthio group attached to a pyridine ring at the 2-position and an amino group at the 4-position. This compound is notable for its applications in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and ligands for various chemical reactions.
The compound can be synthesized through various methods, including nucleophilic substitution reactions involving trifluoromethylthio derivatives and pyridine derivatives. The presence of fluorine atoms enhances the biological activity and physicochemical properties of the resulting compounds, making them valuable in drug discovery and development.
2-(Trifluoromethylthio)pyridin-4-amine belongs to several chemical classifications:
The synthesis of 2-(trifluoromethylthio)pyridin-4-amine can be achieved through several methods:
The molecular structure of 2-(trifluoromethylthio)pyridin-4-amine can be described as follows:
Property | Value |
---|---|
Melting Point | 58 °C – 62 °C |
Appearance | White crystals |
CAS Number | 147149-98-2 |
2-(Trifluoromethylthio)pyridin-4-amine participates in various chemical reactions:
The mechanism of action for 2-(trifluoromethylthio)pyridin-4-amine primarily involves its role as a building block in drug synthesis. The trifluoromethylthio group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design. Its interactions with biological targets often involve hydrogen bonding and π-stacking due to the electron-withdrawing nature of the fluorine atoms.
Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets, including kinases involved in cancer pathways . The introduction of trifluoromethyl groups has been shown to improve pharmacokinetic properties significantly.
2-(Trifluoromethylthio)pyridin-4-amine is utilized in several scientific applications:
Trifluoromethylthio-substituted pyridines represent a specialized subclass of heterocyclic compounds where a sulfur-bound trifluoromethyl group (–SCF₃) is attached to the pyridine ring. This structural motif combines the electron-deficient nature of the pyridine core with the extreme electronegativity, high lipophilicity (Hansch π-value ~1.44), and steric compactness of the –SCF₃ group. The integration of these properties creates molecules with unique electronic profiles, making them invaluable in materials science, catalysis, and bioactive compound development [7] [10]. The pyridine ring’s nitrogen atom provides a coordination site for metal complexation, while the –SCF₃ group acts as a sterically shielded electron sink, influencing π-electron delocalization and dipole moments. This synergy enables precise tuning of redox potentials and absorption spectra, critical for designing optoelectronic materials or ligands for asymmetric synthesis. Notably, the 2-position substitution on pyridine (as in 2-(trifluoromethylthio)pyridin-4-amine) maximizes electronic effects due to proximity to the ring nitrogen, enhancing hydrogen-bond acceptance and metabolic stability [6] [10].
The –SCF₃ group is a privileged pharmacophore in agrochemical and pharmaceutical design due to its unique combination of high lipid solubility, metabolic resistance, and minimal steric bulk. Its incorporation into pyridine scaffolds enhances membrane permeability and target binding affinity, particularly against enzymes with hydrophobic active sites. For example, –SCF₃-containing pyridines exhibit superior bioactivity profiles compared to their –CF₃ or –SCH₃ analogs, as demonstrated by their efficacy in inhibiting quorum-sensing regulators like PqsR in Pseudomonas aeruginosa, a critical target for anti-virulence agents [2]. The moiety’s strong electron-withdrawing nature also modulates pKa values of adjacent substituents; in 4-amino-2-(trifluoromethylthio)pyridine, the amino group’s basicity is reduced (predicted pKa ~3.5–4.0), enhancing bioavailability under physiological conditions. Additionally, the –SCF₃ group’s resistance to oxidative degradation prolongs half-life in vivo, a key advantage for systemic agrochemicals like sulfoxaflor (insecticide) and fungicides targeting mitochondrial respiration [7] [10]. In silico studies further indicate that –SCF₃ improves binding entropy by displacing high-energy water molecules in enzyme pockets, contributing to picomolar affinity in optimized leads [2].
The bioactivity and physicochemical properties of trifluoromethylthio pyridines are profoundly influenced by positional isomerism. 4-Amino-2-(trifluoromethylthio)pyridine exemplifies this phenomenon, with its 2-SCF₃/4-NH₂ arrangement conferring distinct advantages over isomers like 2-amino-4-SCF₃ or 3-SCF₃ derivatives:
Table 1: Comparative Properties of Trifluoromethylthio Pyridine Regioisomers
Isomer | logP | Dipole Moment (D) | Hydrogen-Bond Capacity | Key Bioactivity Observations |
---|---|---|---|---|
4-Amino-2-(SCF₃)pyridine | 2.11 | 4.8 | Donor: 1; Acceptor: 2 | Enhanced PqsR binding (IC₅₀ 0.8 μM) [2] |
2-Amino-4-(SCF₃)pyridine | 1.97 | 3.9 | Donor: 2; Acceptor: 1 | Moderate antifungal activity (EC₅₀ 12 μM) [7] |
3-(SCF₃)pyridin-4-amine | 2.05 | 2.1 | Donor: 1; Acceptor: 1 | Weak enzyme inhibition (>50 μM) [6] |
The chemistry of trifluoromethylthio pyridines evolved alongside advances in fluorination methodologies and heterocyclic synthesis. Key milestones include:
Table 2: Historical Development of Trifluoromethylthio Pyridine Derivatives
Year | Milestone | Significance |
---|---|---|
1982 | Synthesis of fluazifop-butyl (first TFMP agrochemical) [10] | Validated 2-trifluoromethylpyridine as a herbicidal scaffold; spurred analog R&D |
1986 | Commercialization of flazasulfuron (2,3-CTF derived) [7] | Demonstrated –SCF₃’s role in sulfonylurea herbicide potency |
1993 | Catalytic vapor-phase fluorination of picolines [7] | Enabled scalable production of TFMP intermediates (>1,000 tons/year) |
2010 | Discovery of tipranavir (antiviral with 2,5-CTF core) [10] | Highlighted TFMPs in pharmaceuticals; HIV protease inhibition |
2018 | Pyridalyl insecticide (5-trifluoromethylpyridine) [10] | Showcased –SCF₃’s advantage over phenyl in resistance management |
2021 | Divergent synthesis of 2-TFMP inverse agonists [2] | Introduced late-stage –SCF₃ incorporation for PqsR inhibitors |
Early routes relied on hazardous halogen-exchange reactions (e.g., Swarts process), but modern methods leverage vapor-phase fluorination of chlorinated picolines over chromium or iron catalysts at 300–500°C, achieving >90% selectivity for 2,3,5-DCTF [7] [10]. The 2010s saw convergent strategies emerge, such as [3+3] cyclo-condensations of trifluoromethyl β-diketones with enamines, enabling direct access to 4-amino-2-SCF₃ pyridines with pharmaceutical-grade purity [7]. Recent innovations focus on radical trifluoromethylthiolation (e.g., AgSCF₃-mediated) of halogenated pyridines, allowing regioselective installation at C2 without protecting groups [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1